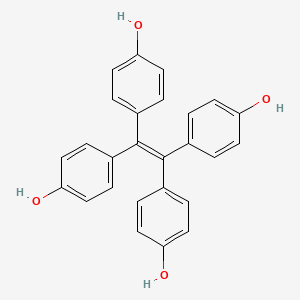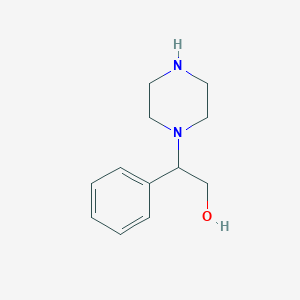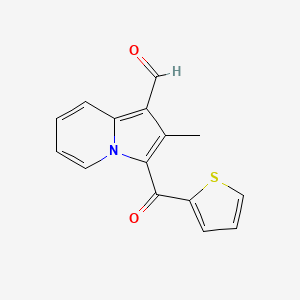![molecular formula C22H26N2O6S2 B2762438 3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one CAS No. 868677-76-3](/img/structure/B2762438.png)
3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-1-[4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one is a complex organic compound known for its significant applications in the field of medicinal chemistry. Its structure features a benzenesulfonyl group attached to a piperazine ring, which in turn is bonded to a propanoyl chain. This unique configuration contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-1-[4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one typically involves multi-step organic synthesis. The starting materials often include benzenesulfonyl chloride and piperazine, which undergo sulfonation and subsequent acylation reactions. Reaction conditions may require the use of organic solvents like dichloromethane or acetonitrile, with temperature control to manage exothermic reactions.
Industrial Production Methods: In industrial settings, the compound can be produced using large-scale reactors with continuous flow processes to enhance yield and purity. Advanced techniques such as crystallization and chromatography are employed to isolate and purify the final product, ensuring it meets stringent pharmaceutical standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom in the benzenesulfonyl group, forming sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the propanoyl chain, leading to the formation of alcohols or alkanes.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Use of halogens (Cl2, Br2) or nitric acid under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation yields sulfoxides or sulfones.
Reduction yields alcohols or alkanes.
Substitution reactions generate various substituted aromatic compounds.
Scientific Research Applications
The compound finds extensive applications in multiple scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are explored for their potential as enzyme inhibitors or binding agents in biochemical assays.
Medicine: The compound and its analogs are investigated for therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants, due to its unique structural attributes.
Mechanism of Action
The biological activity of 3-(Benzenesulfonyl)-1-[4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one is primarily attributed to its ability to interact with specific molecular targets. Its mechanism of action often involves:
Binding to active sites of enzymes, thereby inhibiting their activity.
Modulating receptor functions by interacting with receptor proteins.
Disrupting cellular pathways that are essential for disease progression, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
When compared to other sulfonyl-containing compounds, 3-(Benzenesulfonyl)-1-[4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one exhibits unique properties, such as enhanced stability and specific reactivity patterns. Some similar compounds include:
Benzenesulfonyl chloride: Primarily used as a sulfonating agent in various chemical reactions.
Benzenesulfonamide: Known for its applications in medicinal chemistry as a backbone for drug development.
N-(Benzenesulfonyl)glycine: Used in organic synthesis for the preparation of more complex molecules.
The unique combination of benzenesulfonyl groups with the piperazine and propanoyl moieties in this compound imparts distinctive reactivity and potential for various applications in science and industry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S2/c25-21(11-17-31(27,28)19-7-3-1-4-8-19)23-13-15-24(16-14-23)22(26)12-18-32(29,30)20-9-5-2-6-10-20/h1-10H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYQSNVGEUXRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2762356.png)
![3-Bromo-4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-5-methoxybenzaldehyde](/img/structure/B2762358.png)
![2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid](/img/structure/B2762361.png)
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]prop-2-enamide](/img/structure/B2762363.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2762364.png)
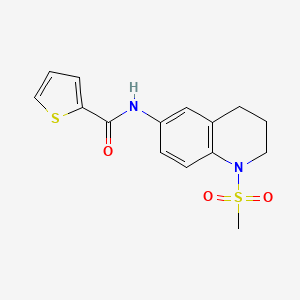
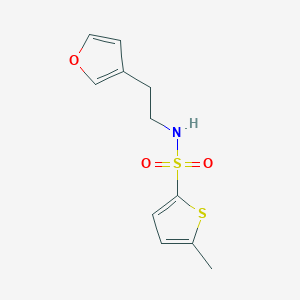
![METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2762369.png)
![6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762371.png)

